3-(4-Nitrophenylamino)-1,3-diphenylpropan-1-one
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Overview
Description
Beta-(4-Nitroanilino)-beta-phenylpropiophenone: is an organic compound that features both nitro and anilino functional groups attached to a phenylpropiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-(4-Nitroanilino)-beta-phenylpropiophenone typically involves the nitration of aniline derivatives followed by coupling reactions. One common method is the nitration of 4-nitroaniline, which can be synthesized from 4-nitrochlorobenzene through amination . The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the selective formation of the desired nitroaniline isomer.
Industrial Production Methods: Industrial production of beta-(4-Nitroanilino)-beta-phenylpropiophenone may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Beta-(4-Nitroanilino)-beta-phenylpropiophenone undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group.
Common Reagents and Conditions:
Oxidation: Sodium borohydride (NaBH4), catalytic hydrogenation.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Beta-(4-Nitroanilino)-beta-phenylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, antioxidants, and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of corrosion inhibitors, gasoline additives, and gum inhibitors.
Mechanism of Action
The mechanism of action of beta-(4-Nitroanilino)-beta-phenylpropiophenone involves its interaction with molecular targets through its nitro and anilino functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. The anilino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Nitroaniline: An isomer with the nitro group at the ortho position, used in the synthesis of o-phenylenediamine.
3-Nitroaniline: An isomer with the nitro group at the meta position, used in various industrial applications.
4-Nitroaniline: A precursor for the synthesis of beta-(4-Nitroanilino)-beta-phenylpropiophenone, used in dye and pharmaceutical industries.
Uniqueness: Its combination of nitro and anilino groups on a phenylpropiophenone backbone allows for diverse chemical transformations and interactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
804-20-6 |
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Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(4-nitroanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H18N2O3/c24-21(17-9-5-2-6-10-17)15-20(16-7-3-1-4-8-16)22-18-11-13-19(14-12-18)23(25)26/h1-14,20,22H,15H2 |
InChI Key |
YSGOODBDQZEEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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